4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid
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Overview
Description
4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.316 g/mol . This compound is known for its unique structure, which includes both azo and sulfonic acid functional groups. It is often used in scientific research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid typically involves the diazotization of 3-methyl-4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The azo group can participate in electron transfer reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenylazo)benzenesulfonic acid
- 4-(3-Methylphenylazo)benzenesulfonic acid
- 4-(3-Methyl-4-hydroxyphenylazo)benzoic acid
Uniqueness
4-(3-Methyl-4-hydroxyphenylazo)benzenesulfonic acid is unique due to the presence of both methyl and hydroxy groups on the phenylazo moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions that are not observed with other similar compounds .
Properties
CAS No. |
78659-97-9 |
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Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
4-[(4-hydroxy-3-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-9-8-11(4-7-13(9)16)15-14-10-2-5-12(6-3-10)20(17,18)19/h2-8,16H,1H3,(H,17,18,19) |
InChI Key |
HVFDEWUPMDGDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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